molecular formula C13H10FNO2 B572278 2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene CAS No. 1355247-53-8

2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene

Cat. No.: B572278
CAS No.: 1355247-53-8
M. Wt: 231.226
InChI Key: RWJHWEWUPHBDAM-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene is an organic compound with the molecular formula C13H10FNO2 It is a biphenyl derivative, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene rings

Scientific Research Applications

2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. This is followed by nitration to introduce the nitro group and methylation to add the methyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized biphenyl compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene
  • 1-Fluoro-2-methylbenzene
  • 1,2-Difluoro-3-methoxy-4-nitrobenzene

Uniqueness

2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a nitro group on the biphenyl structure makes it particularly interesting for various chemical transformations and applications.

Properties

IUPAC Name

2-fluoro-1-methyl-4-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(7-10)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJHWEWUPHBDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742772
Record name 3-Fluoro-4-methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-53-8
Record name 1,1′-Biphenyl, 3-fluoro-4-methyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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